BENGHE Foundational & Exploratory

Check Availability & Pricing

1-Bromo-2-fluorocyclohexane physical
properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 1-Bromo-2-fluorocyclohexane

Cat. No.: B1266845

An In-Depth Technical Guide to the Physical Properties of 1-Bromo-2-fluorocyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2-fluorocyclohexane is a halogenated aliphatic cyclic compound that serves as a
valuable intermediate in synthetic organic chemistry. The presence of two different halogens,
bromine and fluorine, on a cyclohexane scaffold provides distinct reactive sites, making it a
versatile building block for the synthesis of more complex molecules, including pharmaceutical
agents and agrochemicals.[1] The utility of this compound is intrinsically linked to its
stereochemistry. The cis and trans isomers exhibit unique three-dimensional arrangements that
profoundly influence their physical properties, conformational stability, and reactivity. A thorough
understanding of these properties is therefore critical for its effective application in research
and development.

This technical guide provides a comprehensive overview of the physical properties,
conformational analysis, spectroscopic profile, and synthetic methodologies for 1-bromo-2-
fluorocyclohexane, with a focus on differentiating its key stereoisomers.

Part 1: Stereochemistry and Conformational
Energetics
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The relationship between the bromine and fluorine atoms on the cyclohexane ring gives rise to
two diastereomers: cis-1-bromo-2-fluorocyclohexane and trans-1-bromo-2-
fluorocyclohexane. In the cis isomer, both halogens are on the same face of the ring, while in
the trans isomer, they are on opposite faces. These stereochemical differences dictate the
molecule's preferred shape in three-dimensional space through chair conformations.

The stability of a given conformer is primarily governed by the steric strain associated with
substituents in axial positions. Axial groups experience destabilizing 1,3-diaxial interactions
with other axial hydrogens. Consequently, substituents, particularly bulky ones, preferentially
occupy the more spacious equatorial positions.[2]

Conformational Analysis of trans-1-Bromo-2-
fluorocyclohexane

The trans isomer can exist in two chair conformations that are in equilibrium: one with both
substituents in axial positions (diaxial) and one with both in equatorial positions (diequatorial).
The diequatorial conformer is significantly more stable as it minimizes steric strain for both
halogen substituents.[2][3] This makes the diequatorial conformer the overwhelmingly
predominant species at equilibrium.

Caption: Chair-flip equilibrium for the trans isomer.

Conformational Analysis of cis-1-Bromo-2-
fluorocyclohexane

For the cis isomer, one substituent must be axial and the other equatorial (axial-equatorial). A
ring flip converts this to an equatorial-axial conformation. The two conformers are not
energetically equivalent. Bromine is significantly larger than fluorine (Van der Waals radii: Br =
1.85 A, F = 1.47 A). Therefore, the conformer that places the bulkier bromine atom in the
equatorial position and the smaller fluorine atom in the axial position is the more stable of the
two.[2][4]

Caption: Chair-flip equilibrium for the cis isomer.

Part 2: Physical and Thermochemical Properties
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The physical properties of 1-bromo-2-fluorocyclohexane are influenced by its
stereochemistry. While data for the pure cis isomer is sparse in the literature, properties for the
trans isomer and for isomer mixtures are available. It is generally expected that the more stable
and symmetric trans isomer will have a higher melting point and potentially a different boiling
point and density compared to the cis isomer.[5]

Table 1: Physical Properties of 1-Bromo-2-fluorocyclohexane Isomers

Property Value Isomer Source(s)
Molecular Formula CeH10BrF All [61[71[8]
Molecular Weight 181.05 g/mol All [61[71[8]
Colorless to pale )
Appearance o Mixture [1]
yellow liquid

- ) 74.5-76.5°C @ 19 )
Boiling Point Mixture [9]
mmHg

166.7 °C @ 760

mmHg trans- (Calculated) [10]
Density 1.46 g/cm3 Mixture [9]
Refractive Index n2°/D 1.4800-1.4840 Mixture [9]
LogP (Octanol/Water) 2.7 trans- (Computed) [8]

| | 2.7 | cis- (Computed) |[6] |

Part 3: Spectroscopic Profile for Isomer
Differentiation

Spectroscopy is the most powerful tool for unambiguously distinguishing between the cis and
trans isomers. Differences in molecular symmetry and the spatial orientation of the C-F and C-
Br bonds give rise to unique spectroscopic fingerprints.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR is particularly definitive. The key distinction arises from the symmetry elements present in
the dominant conformers.

« trans-Isomer: The highly stable diequatorial conformer possesses a Cz axis of symmetry.
This symmetry renders pairs of protons equivalent, leading to a simpler, more resolved
spectrum.

e cis-Isomer: The axial-equatorial conformer lacks any symmetry element (it is asymmetric).
Consequently, all ten protons on the cyclohexane ring are chemically non-equivalent,
resulting in a significantly more complex and overlapping *H NMR spectrum.

1H-19F Coupling: A key feature in the NMR spectra of these compounds is spin-spin coupling
between fluorine and protons. Large couplings are typically observed over two bonds (geminal,
2JHF) and three bonds (vicinal, 3JHF). The magnitude of vicinal coupling is dependent on the
dihedral angle, providing further structural confirmation.[13][14] The °F NMR for the trans
isomer has been reported.[15]

Mass Spectrometry (MS)

Mass spectrometry can confirm the elemental composition. The most characteristic feature is
the isotopic pattern of the molecular ion (M*). Bromine has two major isotopes, 7°Br (~50.7%)
and 81Br (~49.3%), in a roughly 1:1 ratio. This results in two molecular ion peaks of nearly
equal intensity, separated by 2 m/z units (M* and M+2), which is a definitive signature for the
presence of a single bromine atom in the molecule.[11] A mass spectrum for the cis isomer is
available from the NIST Chemistry WebBook.[7][16]

Part 4: Experimental Methodologies
Protocol 1: Synthesis via Bromofluorination of
Cyclohexene

A common and effective method for synthesizing 1-bromo-2-fluorocyclohexane is the
electrophilic addition of "BrF" across the double bond of cyclohexene. This reaction typically
proceeds with anti-addition, yielding predominantly the trans isomer. A standard procedure
involves using N-Bromosuccinimide (NBS) as a source of electrophilic bromine and a fluoride
source like Olah's reagent (70% hydrogen fluoride in pyridine).[17]
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Materials:

Cyclohexene

N-Bromosuccinimide (NBS)

Hydrogen fluoride-pyridine (Olah's reagent)

Anhydrous dichloromethane (DCM)

Saturated sodium bicarbonate (NaHCOs) solution

Saturated sodium chloride (brine) solution

Anhydrous magnesium sulfate (MgSQOa)

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath

Procedure:

Reaction Setup: In a fume hood, dissolve cyclohexene (1.0 eq) in anhydrous DCM in a
round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0 °C using an ice bath.

Reagent Addition: Slowly add Olah's reagent (1.5 eq) to the stirred solution. Following this,
add N-Bromosuccinimide (1.1 eq) portion-wise over 30 minutes, ensuring the temperature
remains below 5 °C.

Reaction: Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir
for an additional 3-4 hours.

Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker
containing ice and saturated NaHCOs solution. Transfer the mixture to a separatory funnel
and extract the aqueous layer twice with DCM.

Washing: Combine the organic layers and wash sequentially with water and brine.

Drying and Solvent Removal: Dry the organic layer over anhydrous MgSOQea, filter, and
remove the solvent under reduced pressure using a rotary evaporator.
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o Purification: Purify the resulting crude oil by vacuum distillation to yield 1-bromo-2-
fluorocyclohexane.

Synthesis Workflow

1. Dissolve Cyclohexene in DCM
2. Cool to 0 °C

!

3. Add Olah's Reagent
4. Add NBS portion-wise

!

5. Stirat 0 °C -> RT

Purificatiol Workflow

6. Quench with Ice / NaHCOs3

}

7. Extract with DCM

}

8. Wash with H20 & Brine

}

9. Dry (MgS0Oa4) & Filter

}

10. Remove Solvent

}

11. Vacuum Distillation
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Click to download full resolution via product page

Caption: General workflow for synthesis and purification.

Protocol 2: Isomer Characterization and Separation

The purity of the synthesized product and the ratio of cis to trans isomers can be assessed
using Gas Chromatography (GC) and NMR spectroscopy.

o Gas Chromatography (GC): Due to differences in their boiling points and polarity, the cis and
trans isomers can typically be separated and quantified using a standard GC equipped with
a non-polar or medium-polarity column.

e NMR Analysis: As detailed in Part 3, *H and °F NMR are used to confirm the identity of the
isomers based on the complexity of the spectra and the observed coupling patterns.

Conclusion

The physical and spectroscopic properties of 1-bromo-2-fluorocyclohexane are
fundamentally dictated by its stereochemistry. The trans isomer is conformationally locked into
a stable diequatorial state, leading to higher symmetry and a simpler NMR profile. The cis
isomer exists as an equilibrium of two axial-equatorial conformers, with the conformer placing
the larger bromine atom in the equatorial position being favored. This lack of symmetry results
in a more complex NMR spectrum. These distinct characteristics, summarized in this guide,
provide the necessary framework for researchers to effectively synthesize, isolate,
characterize, and utilize these versatile halogenated intermediates in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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